molecular formula C7H4BrNOS B12364244 3-bromo-3aH-thieno[3,2-c]pyridin-4-one

3-bromo-3aH-thieno[3,2-c]pyridin-4-one

Cat. No.: B12364244
M. Wt: 230.08 g/mol
InChI Key: KSLVUFHMMIBTAM-UHFFFAOYSA-N
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Description

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a bromine atom at the 3-position and a carbonyl group at the 4-position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction proceeds through a condensation-cyclization mechanism to yield the desired thienopyridin-4-one .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carbonyl group at the 4-position can participate in redox reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while oxidation and reduction reactions can modify the carbonyl group to form alcohols or carboxylic acids.

Scientific Research Applications

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with essential cellular processes . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3aH-thieno[3,2-c]pyridin-4-one is unique due to the presence of the bromine atom and the carbonyl group, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-3aH-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3,6H

InChI Key

KSLVUFHMMIBTAM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=CS2)Br)C(=O)N=C1

Origin of Product

United States

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